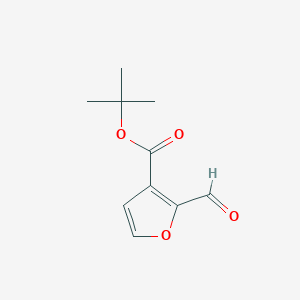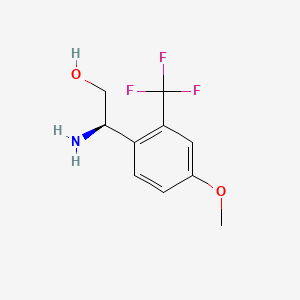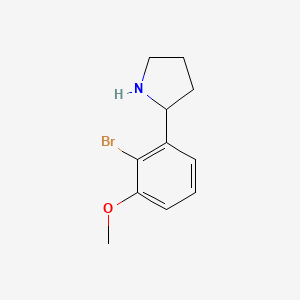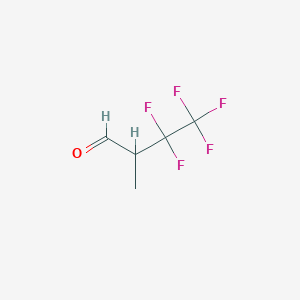
Tert-butyl2-formylfuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-formylfuran-3-carboxylate: is an organic compound with the molecular formula C10H12O4. It is a derivative of furan, a heterocyclic organic compound, and contains both formyl and carboxylate functional groups. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-formylfuran-3-carboxylate typically involves the reaction of furan derivatives with tert-butyl esters. One common method is the formylation of furan-3-carboxylate followed by esterification with tert-butyl alcohol. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the formylation and esterification processes.
Industrial Production Methods: Industrial production of tert-butyl 2-formylfuran-3-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 2-formylfuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed:
Oxidation: Tert-butyl 2-carboxyfuran-3-carboxylate
Reduction: Tert-butyl 2-hydroxyfuran-3-carboxylate
Substitution: Halogenated or nitrated derivatives of tert-butyl 2-formylfuran-3-carboxylate
Applications De Recherche Scientifique
Tert-butyl 2-formylfuran-3-carboxylate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be a building block for pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which tert-butyl 2-formylfuran-3-carboxylate exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of electrons and the formation of intermediate species. The molecular targets and pathways involved in these reactions are determined by the nature of the reagents and conditions used.
Comparaison Avec Des Composés Similaires
Furan-2-carboxylic acid: Another furan derivative with a carboxylate group at the 2-position.
Tert-butyl furan-3-carboxylate: Similar structure but lacks the formyl group.
2-Formylfuran: Contains a formyl group but lacks the tert-butyl ester functionality.
Uniqueness: Tert-butyl 2-formylfuran-3-carboxylate is unique due to the presence of both formyl and carboxylate groups on the furan ring, along with the tert-butyl ester functionality. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H12O4 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
tert-butyl 2-formylfuran-3-carboxylate |
InChI |
InChI=1S/C10H12O4/c1-10(2,3)14-9(12)7-4-5-13-8(7)6-11/h4-6H,1-3H3 |
Clé InChI |
PVQNTVHQKYIUSX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=C(OC=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride](/img/structure/B13599174.png)
amine](/img/structure/B13599175.png)

![2-Azaspiro[3.3]heptane-2-carboxamide](/img/structure/B13599191.png)

![3-{1h-Pyrrolo[2,3-b]pyridin-3-yl}propanenitrile](/img/structure/B13599207.png)



![Methyl4-[(4-aminophenoxy)methyl]benzoate](/img/structure/B13599245.png)




